molecular formula C20H21N3O5S B2571219 2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 942007-63-8

2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2571219
CAS No.: 942007-63-8
M. Wt: 415.46
InChI Key: DXRMONXFDIPORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The acetamide nitrogen is linked to a 4-(methylthio)phenyl group, introducing a sulfur-containing substituent that may enhance lipophilicity and membrane permeability. Such compounds are explored for diverse biological activities, including antitumor, antimicrobial, and enzyme inhibition .

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-25-15-10-13(11-16(26-2)18(15)27-3)19-22-23-20(28-19)21-17(24)9-12-5-7-14(29-4)8-6-12/h5-8,10-11H,9H2,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRMONXFDIPORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound’s mechanism of action in biological systems typically involves its ability to bind to specific molecular targets such as enzymes or receptors. The interaction might inhibit or activate pathways critical for cellular functions. The presence of the oxadiazole ring, for example, could disrupt nucleic acid functions, while the trimethoxyphenyl moiety might enhance membrane permeability or binding affinity to certain proteins.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in the substituents on the acetamide’s nitrogen or the oxadiazole’s aryl group. Key examples include:

Compound Name Substituents on Acetamide N-aryl Oxadiazole Substituent Melting Point (°C) Yield (%) Key References
Target Compound 4-(Methylthio)phenyl 3,4,5-Trimethoxyphenyl Not Reported Not Reported
N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (112) 4-(3-(4-Methoxyphenyl)acryloyl)phenyl 3,4,5-Trimethoxyphenyl 211–212 84.0
N-(4-Phenoxyphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide 4-Phenoxyphenyl 4-Methoxybenzylthio Not Reported Not Reported
2-((5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)acetamide (8x) 4-(3-(3,4,5-Trimethoxyphenyl)acryloyl)phenyl 3,4,5-Trimethoxyphenyl 196–198 80.0
N-(3,4-Dichlorophenyl)-2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide 3,4-Dichlorophenyl Benzyl-phenyl-triazole Not Reported Not Reported

Key Observations :

  • The 3,4,5-trimethoxyphenyl group on the oxadiazole is a common feature in antitumor agents, as seen in compounds 8x (melting point 196–198°C) and 112 (84% yield) .
  • Chalcone hybrids (e.g., compound 112) exhibit lower melting points (~211°C) compared to non-chalcone derivatives, likely due to reduced crystallinity .

Key Observations :

  • The 3,4,5-trimethoxyphenyl group correlates with potent antitumor activity, as seen in compound C (GI50 = 3.16 μM) and compound 112 (IC50 = 1.95 μM) .
  • Chalcone-oxadiazole hybrids (e.g., 112) show dual inhibition of EGFR (IC50 = 0.24 μM) and Src kinase (IC50 = 0.96 μM), suggesting multitarget mechanisms .
  • Methylthio analogs (hypothesized for the target compound) may enhance antimicrobial efficacy compared to methoxy derivatives, as sulfur-containing groups disrupt microbial membranes .
Structure-Activity Relationship (SAR) Trends

Oxadiazole Core : The 1,3,4-oxadiazole ring enhances metabolic stability and facilitates π-π interactions with biological targets .

3,4,5-Trimethoxyphenyl Group : Critical for tubulin polymerization inhibition, a mechanism exploited in anticancer agents .

N-Aryl Substituents :

  • Electron-withdrawing groups (e.g., chloro in compound C) improve antitumor potency by increasing electrophilicity .
  • Chalcone moieties (e.g., acryloyl in 112) enable dual targeting of kinases and apoptosis pathways .
  • Methylthio groups may optimize lipophilicity (logP) for blood-brain barrier penetration in neuroprotective agents .

Biological Activity

The compound 2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS Number: 942007-63-8) is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A methylthio group attached to a phenyl ring.
  • An oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl moiety.
  • An acetamide functional group.

The molecular formula is C19H22N2O4SC_{19}H_{22}N_2O_4S with a molecular weight of approximately 415.5 g/mol .

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds often exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that similar oxadiazole derivatives showed minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli .
  • The presence of the methylthio and methoxy groups is believed to enhance the lipophilicity and cellular uptake of the compound, potentially increasing its antimicrobial efficacy.

Anticancer Activity

The anticancer potential of compounds containing oxadiazole rings has been widely documented:

  • In vitro studies have shown that related compounds can inhibit the proliferation of breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) with IC50 values ranging from 1.27 to 1.50 μM .
  • Mechanistic studies suggest that these compounds induce apoptosis in cancer cells through pathways involving the inhibition of key signaling proteins such as AKT and mTOR .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives are also noteworthy:

  • Compounds similar to this compound have been reported to exhibit significant inhibition of pro-inflammatory cytokines in cell-based assays .

Study 1: Anticancer Activity

In a recent study focusing on oxadiazole derivatives:

  • Compounds were tested against human breast cancer cells.
  • The most active derivatives showed significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various oxadiazole derivatives:

  • The study found that certain derivatives exhibited potent activity against fungal strains at concentrations lower than commercial antifungal agents .

The biological activity of this compound is hypothesized to arise from its ability to interact with specific biological targets:

  • The oxadiazole ring is known for its role in modulating enzyme activity and receptor binding.
  • The methylthio and methoxy substituents may facilitate better interaction with lipid membranes or specific enzyme active sites.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. In vitro studies indicated that derivatives of oxadiazole exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .
  • Case Studies : A notable study demonstrated that certain oxadiazole derivatives could inhibit histone deacetylase (HDAC) activity, which is crucial for cancer cell proliferation. For example, compounds with structural modifications showed improved potency against HDAC-1, suggesting their potential as therapeutic agents in cancer treatment .

Neuroprotective Effects

The neuroprotective properties of oxadiazole derivatives are another area of active research:

  • Cholinesterase Inhibition : Compounds related to 2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. In vitro assays indicated that these compounds exhibited competitive inhibition against AChE with IC50 values indicating strong efficacy .
  • Neuroprotective Mechanisms : The protective effects against neuronal cell death were attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cultures .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor:

  • Carbonic Anhydrase Inhibition : Research has indicated that oxadiazole derivatives can selectively inhibit carbonic anhydrases (CAs), which are important targets in cancer therapy. For example, specific derivatives demonstrated nanomolar inhibitory activity against CA IX and CA II .
  • Implications for Drug Development : The selective inhibition of CAs suggests that these compounds could be developed into drugs aimed at treating conditions such as glaucoma and certain types of tumors where CA activity is dysregulated .

Comprehensive Data Table

Application AreaMechanism of ActionKey FindingsReferences
Anticancer ActivityInduction of apoptosisSignificant cytotoxicity against MCF-7 and HeLa
Neuroprotective EffectsAChE inhibitionStrong inhibition with potential for Alzheimer's treatment
Enzyme InhibitionSelective inhibition of carbonic anhydrasesNanomolar activity against CA IX and CA II

Q & A

Synthesis and Optimization

Basic: What are the key steps in synthesizing the 1,3,4-oxadiazole core of this compound? The 1,3,4-oxadiazole ring is typically synthesized via cyclization of hydrazide derivatives. For example, refluxing a hydrazide with an acid chloride in triethylamine generates the oxadiazole ring through intramolecular dehydration . Reaction progress is monitored by TLC using hexane:ethyl acetate (9:1), and purification involves recrystallization or column chromatography .

Advanced: How can reaction conditions be optimized to improve oxadiazole ring formation yields? Optimization may involve:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates .
  • Catalyst use : Potassium carbonate or sodium azide can accelerate cyclization under reflux .
  • Temperature control : Gradual heating (e.g., from 25°C to reflux) minimizes side reactions. Yields >70% are achievable with strict stoichiometric ratios (e.g., 1:1.5 hydrazide:acid chloride) .

Structural Characterization

Basic: Which spectroscopic methods are critical for confirming the compound’s structure?

  • NMR : 1^1H and 13^13C NMR identify methoxy (δ\delta 3.8–4.0 ppm), methylthio (δ\delta 2.5 ppm), and oxadiazole protons (δ\delta 8.1–8.3 ppm) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 455.12 for C20_{20}H19_{19}N3_3O4_4S) .

Advanced: How can ambiguities in spectral data (e.g., overlapping peaks) be resolved?

  • 2D NMR (COSY, HSQC): Resolves coupling between methoxy and aromatic protons .
  • X-ray crystallography : Provides definitive confirmation of the oxadiazole ring geometry and substituent orientation .

Biological Activity Evaluation

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

  • Anticancer : MTT assay against cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations .
  • Antimicrobial : Disk diffusion assay for bacterial/fungal strains (e.g., S. aureus, C. albicans) .

Advanced: How do methoxy and methylthio groups influence bioactivity?

  • Methoxy groups : Enhance lipophilicity and DNA intercalation potential, as seen in analogues with IC50_{50} values <50 μM .
  • Methylthio group : Modulates electron density on the phenyl ring, affecting binding to enzyme active sites (e.g., COX-2 inhibition) .

Mechanistic and Computational Studies

Basic: What computational tools predict the compound’s pharmacokinetic properties?

  • SwissADME : Predicts logP (~3.2), high GI absorption, and CYP450 inhibition risk .
  • Molecular docking (AutoDock Vina) : Screens targets like tubulin or topoisomerase II .

Advanced: How can MD simulations clarify interactions with biological targets?

  • Trajectory analysis : Reveals stable hydrogen bonds between the oxadiazole ring and residues (e.g., Asp89 in EGFR) .
  • Binding free energy calculations (MM/PBSA) : Quantifies contributions of methoxy groups to binding affinity (ΔG ≈ -9.5 kcal/mol) .

Data Contradictions and Reproducibility

Basic: Why might reported synthesis yields vary across studies? Variations arise from:

  • Purity of starting materials : Impurities in hydrazide precursors reduce cyclization efficiency .
  • Workup differences : Incomplete removal of triethylamine hydrochloride can skew yield calculations .

Advanced: How to address discrepancies in biological activity data?

  • Dose-response validation : Re-test activity across multiple cell lines with standardized protocols (e.g., 48-hour incubation) .
  • Metabolic stability assays : Assess compound degradation in liver microsomes, which may explain reduced efficacy in vivo .

Advanced Methodological Challenges

Basic: What purification techniques are recommended for this compound?

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals (>95%) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .

Advanced: How to scale up synthesis without compromising yield?

  • Flow chemistry : Continuous reactors minimize exothermic side reactions during cyclization .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Structural Analogues and SAR

Basic: How does this compound compare to analogues with fewer methoxy groups? Analogues with 1–2 methoxy groups show reduced cytotoxicity (e.g., IC50_{50} >100 μM vs. 35 μM for the target compound), highlighting the importance of 3,4,5-trimethoxy substitution .

Advanced: What strategies improve selectivity for cancer vs. normal cells?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) activated in tumor microenvironments .
  • Co-crystal structures : Guide modifications to the acetamide linker to avoid off-target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.